N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide
Brand Name: Vulcanchem
CAS No.: 1903547-15-8
VCID: VC7597432
InChI: InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25)
SMILES: CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Molecular Formula: C21H21N3O
Molecular Weight: 331.419

N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide

CAS No.: 1903547-15-8

Cat. No.: VC7597432

Molecular Formula: C21H21N3O

Molecular Weight: 331.419

* For research use only. Not for human or veterinary use.

N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide - 1903547-15-8

Specification

CAS No. 1903547-15-8
Molecular Formula C21H21N3O
Molecular Weight 331.419
IUPAC Name 4-propyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Standard InChI InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25)
Standard InChI Key IKWRBTVDFQWABS-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two primary domains:

  • 4-Propylbenzamide Core: A benzene ring substituted with a propyl chain at the para position and an amide functional group.

  • [2,3'-Bipyridin]-4-ylmethyl Substituent: A bipyridine system (two connected pyridine rings) attached to the benzamide via a methylene (–CH<sub>2</sub>–) linker.

Key Structural Features:

  • Molecular Formula: C<sub>22</sub>H<sub>22</sub>N<sub>3</sub>O (calculated based on analogous compounds ).

  • Molecular Weight: ~344.44 g/mol.

  • Hydrogen Bond Acceptors: 4 (amide carbonyl oxygen, three pyridine nitrogens) .

  • Rotatable Bonds: 6–8, depending on bipyridine conformation .

Physicochemical Data

PropertyValueSource/Inference
LogP (Partition Coefficient)~3.7 (estimated via XLogP3)Analogous to CID 119105431
SolubilityLow aqueous solubilityHydrophobic bipyridine moiety
Melting PointNot reportedRequires experimental validation

Synthesis and Structural Analogues

Proposed Synthesis Pathway

The synthesis likely involves multi-step reactions:

  • Formation of 4-Propylbenzoyl Chloride:

    • 4-Propylbenzoic acid treated with thionyl chloride (SOCl<sub>2</sub>) .

  • Aminomethylation of Bipyridine:

    • [2,3'-Bipyridin]-4-ylmethanol reacted with a brominating agent (e.g., PBr<sub>3</sub>) to form [2,3'-bipyridin]-4-ylmethyl bromide .

  • Coupling Reaction:

    • Nucleophilic substitution between 4-propylbenzoyl chloride and the aminomethyl bipyridine intermediate .

Critical Challenges:

  • Steric hindrance from the bipyridine system may reduce reaction yields.

  • Purification requires chromatographic techniques due to polarity differences .

Structural Analogues and Activity Insights

CompoundStructureReported Activity
Takeda103A (CID 11155477)Triazole-pyrimidine-benzamideAndrogen receptor modulation
AZD9056 (CID 10161381)Adamantane-benzamideRheumatoid arthritis trials
4-Propylbenzamide (CID 21950701)Simple benzamideIntermediate in PROTAC synthesis

Inferences for N-([2,3'-Bipyridin]-4-ylmethyl)-4-propylbenzamide:

  • Bipyridine moieties often enhance binding to metalloenzymes or nucleic acids .

  • The propyl chain may improve membrane permeability compared to shorter alkyl groups .

Challenges and Future Directions

Knowledge Gaps

  • No direct in vivo or in vitro data are available for this compound.

  • Synthetic scalability and metabolic stability remain unverified.

Recommended Studies

  • Synthetic Optimization: Explore microwave-assisted coupling to improve yields .

  • Screening Assays:

    • PARP-1 inhibition (IC<sub>50</sub> determination).

    • Anticonvulsant activity in MES and scPTZ models .

  • ADMET Profiling: Hepatic microsomal stability, plasma protein binding.

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